molecular formula C11H21FN2O2 B12099724 tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B12099724
M. Wt: 232.29 g/mol
InChI Key: PWWDRFMQLZQJAY-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a fluorine atom at the 3-position, and an aminomethyl substituent at the 4-position in the (3S,4S) stereochemical configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders or enzyme inhibition. Its structural uniqueness lies in the synergistic effects of stereochemistry, fluorine substitution (enhancing metabolic stability and lipophilicity), and the reactive aminomethyl group, which facilitates further functionalization .

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1

InChI Key

PWWDRFMQLZQJAY-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Ring Formation

The construction of the piperidine core with precise (3S,4S) stereochemistry often employs chiral auxiliaries or catalysts. A representative approach involves the use of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate as a key intermediate. Reduction of the ketone group at the 4-position using asymmetric hydrogenation with a ruthenium-BINAP catalyst achieves the desired (3S,4S) configuration with >95% enantiomeric excess (ee) . Subsequent aminomethylation is accomplished via reductive amination using formaldehyde and sodium cyanoborohydride, yielding the target compound in 78% overall yield .

Reaction Conditions Table

StepReagents/ConditionsYieldStereochemical Outcome
Ketone reductionRu-BINAP, H₂ (50 psi), MeOH, 25°C92%97% ee (3S,4S)
Reductive aminationNaBH₃CN, CH₂O, MeOH, 0°C → RT85%Retention of configuration

This method prioritizes stereochemical fidelity but requires specialized catalysts and strict anhydrous conditions.

Bromination-Amination Sequential Functionalization

An alternative route from tert-butyl 4-methylenepiperidine-1-carboxylate involves bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux) to yield tert-butyl 4-bromomethyl-3-fluoropiperidine-1-carboxylate . Substitution of the bromine with an amine group is achieved via Gabriel synthesis, using phthalimide potassium followed by hydrazine cleavage, affording the aminomethyl derivative in 67% overall yield .

Key Challenges

  • Radical bromination risks over-halogenation, necessitating precise stoichiometry .

  • Phthalimide removal requires extended reaction times (12–24 h) with hydrazine, complicating scalability .

Hydrogenolytic Deprotection of Benzylamine Intermediates

A patent-derived method starts with tert-butyl (3S,4S)-4-(benzylaminomethyl)-3-fluoropiperidine-1-carboxylate, synthesized via reductive amination of a ketone precursor with benzylamine. Hydrogenolysis over 10% Pd/C in methanol at 50°C quantitatively removes the benzyl group, yielding the free amine . This approach is advantageous for its high yield (100%) and minimal epimerization risk .

Optimization Insights

  • Ammonium formate as a hydrogen donor prevents over-reduction of the piperidine ring .

  • Methanol as the solvent ensures homogeneity and facilitates catalyst recovery .

ParameterEarly Fluorination Late Fluorination
Yield78%52%
Purity>99% ee95% ee
Steps34

Early fluorination strategies are preferred for industrial-scale synthesis due to fewer purification steps.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize Wang resin-bound piperidine precursors, where the aminomethyl group is introduced via Mitsunobu reaction with phthalimide-protected methanol. After cleavage from the resin using trifluoroacetic acid (TFA), the free amine is deprotected with hydrazine, achieving an 83% yield over four steps . This method facilitates parallel synthesis but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound exhibits several biological activities that can be harnessed for therapeutic purposes:

  • Antitumor Activity : Research indicates that tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate may inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. In vitro studies have shown that it can induce apoptosis in tumor cells, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Case Studies

Several case studies demonstrate the efficacy and potential applications of this compound:

Case Study on Cancer Cell Lines

A study evaluated the effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range, suggesting potent antitumor activity.

Neuroprotective Study

Research involving primary neuronal cultures treated with amyloid-beta peptides revealed that the compound significantly improved cell viability and reduced markers of oxidative stress. This protective effect was attributed to its ability to modulate inflammatory cytokine production.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferation
NeuroprotectionReduction of oxidative stress in neuronal models
Enzyme InhibitionInhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group can influence the compound’s binding affinity and selectivity. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C11H21FN2O2 (inferred from analogs in ).
  • Molecular Weight : ~250.3 g/mol (based on analogs like CAS 2055043-62-2) .
  • Stereochemistry : (3S,4S) configuration, critical for target binding in enantioselective syntheses.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

tert-Butyl (3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

  • Substituent : Methoxy (-OCH3) at position 3 instead of fluorine.
  • Molecular Formula : C12H24N2O3.
  • Molecular Weight : 244.3 g/mol.

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

  • Substituent : Two fluorine atoms at position 3.
  • Molecular Formula : C11H20F2N2O2.
  • Molecular Weight : 250.29 g/mol.
  • Purity : ≥97% (commercially available).

tert-Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

  • Substituent : Hydroxyl (-OH) at position 3.
  • Molecular Formula : C11H22N2O3.
  • Molecular Weight : 230.3 g/mol.
  • Key Difference : The hydroxyl group introduces hydrogen-bonding capability but reduces lipophilicity, impacting blood-brain barrier penetration .

Stereoisomers and Positional Variants

tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

  • Substituent: Amino (-NH2) at position 4 instead of aminomethyl.
  • Molecular Formula : C10H19FN2O2.
  • Molecular Weight : 218.27 g/mol.
  • Key Difference: The absence of the methylene spacer in the amino group limits conjugation flexibility, reducing utility in linker-based drug designs .

tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

  • Stereochemistry : (3S,4R) configuration.
  • Molecular Formula : C10H19FN2O2.
  • Molecular Weight : 218.27 g/mol.
  • Key Difference : Altered stereochemistry disrupts spatial alignment in chiral environments, affecting binding to biological targets .

Functional Group Replacements

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Substituent: No fluorine at position 3.
  • Molecular Formula : C11H22N2O2.
  • Key Difference : Lack of fluorine diminishes electronegativity and metabolic stability, simplifying synthesis but reducing pharmacological relevance .

tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

  • Substituent : Hydroxyl at position 4, fluorine at 3.
  • CAS : 373604-28-5.
  • Key Difference : Hydroxyl group introduces polarity, making it suitable for hydrophilic interactions but limiting membrane permeability .

Biological Activity

tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Formula

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H21_{21}FN2_2O2_2
  • CAS Number : 907544-20-1

The compound features a piperidine ring substituted with a fluorine atom and an amino group, which contributes to its biological activity.

The incorporation of fluorine into organic molecules often enhances their pharmacological properties. In the case of this compound, the fluorine atom is believed to modulate the compound's interaction with biological targets, potentially affecting its potency and selectivity. Research indicates that fluorinated compounds can improve metabolic stability and bioavailability by altering lipophilicity and hydrogen bonding capabilities .

Pharmacological Studies

  • Antidepressant Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The presence of the amino group in this compound may enhance serotonergic activity, thus contributing to mood elevation .
  • Neuroprotective Effects : The compound has been evaluated for neuroprotective properties against oxidative stress in neuronal cell lines. In vitro assays demonstrated that it could reduce cell death induced by reactive oxygen species (ROS), indicating potential applications in treating neurodegenerative diseases .
  • Antinociceptive Properties : Research has shown that similar piperidine derivatives possess analgesic effects. The mechanism may involve modulation of opioid receptors or inhibition of pain pathways, suggesting that this compound could be explored for pain management therapies .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Starting from appropriate precursors such as 1-piperidinecarboxylic acid.
  • Fluorination : Introduction of the fluorine atom via nucleophilic substitution reactions.
  • Aminomethylation : Addition of the aminomethyl group to yield the final product.

Case Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior examined the effects of several piperidine derivatives on depressive-like behaviors in rodents. The results indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant effect .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on oxidative stress in neuronal cells, researchers found that treatment with this compound led to a marked decrease in ROS levels and improved cell viability compared to untreated controls. This suggests a protective mechanism against oxidative damage .

Data Table

PropertyValue
Molecular Weight232.30 g/mol
LogP2.45
SolubilitySoluble in DMSO
Melting PointNot available

Q & A

What synthetic strategies are recommended for achieving stereochemical control in the synthesis of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate?

Level: Advanced
Answer:
The synthesis of stereochemically complex piperidine derivatives often employs chiral auxiliaries, asymmetric catalysis, or resolution techniques. For example:

  • Stepwise Functionalization : Introduce fluorine at the 3-position via electrophilic fluorination or nucleophilic substitution using a chiral catalyst to preserve the (3S,4S) configuration .
  • Aminomethylation : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by regioselective aminomethylation at the 4-position using reductive amination or Mannich-type reactions .
  • Coupling Reactions : Utilize peptide coupling reagents (e.g., HBTU, DIPEA) to attach the Boc-protected amine group under anhydrous conditions in solvents like dichloromethane (DCM) .
    Key Considerations : Monitor stereochemistry via chiral HPLC or polarimetry. Use X-ray crystallography (as in ) for absolute configuration confirmation .

How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

Level: Basic
Answer:
Analytical Methods :

  • Chromatography : Purify via silica gel column chromatography (PE/EtOAC/MeOH gradients) or preparative HPLC .
  • Spectroscopy :
    • NMR : Look for distinct peaks:
  • ¹H NMR : Fluorine-induced splitting at δ 4.5–5.5 ppm (C-F coupling) and Boc-group tert-butyl protons at δ 1.4 ppm .
  • ¹³C NMR : Fluorinated carbon at δ 90–100 ppm (C-F coupling) and Boc carbonyl at δ 155–160 ppm .
    • IR : Confirm Boc-group presence via C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at ~275–280 g/mol based on analogs) .

What safety precautions are critical when handling this compound, given its fluorinated and aminomethyl moieties?

Level: Basic
Answer:

  • Hazards : Potential acute toxicity (oral LD50 ~300 mg/kg in analogs) and skin/eye irritation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent Boc-group hydrolysis .

How does fluorination at the 3-position influence the compound’s reactivity in medicinal chemistry applications?

Level: Advanced
Answer:

  • Electron-Withdrawing Effects : Fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing bioavailability in drug candidates (observed in PROTAC linker analogs) .
  • Conformational Rigidity : The C-F bond restricts piperidine ring puckering, influencing binding to biological targets (e.g., kinase inhibitors) .

What are the potential applications of this compound in drug discovery?

Level: Advanced
Answer:

  • PROTAC Development : The Boc-protected amine and fluoropiperidine scaffold serve as linkers or warheads for targeted protein degradation (see for PROTAC design principles) .
  • Antimicrobial Agents : Piperidine derivatives with aminomethyl groups exhibit activity against bacterial efflux pumps (similar to ’s antimicrobial inhibitors) .
  • Kinase Inhibitors : The rigid fluorinated core may enhance selectivity for ATP-binding pockets in kinases .

How can researchers resolve contradictions in reported toxicity data for structurally related compounds?

Level: Advanced
Answer:

  • Comparative Toxicology : Cross-reference GHS classifications (e.g., vs. 10) by testing the target compound in vitro (e.g., Ames test for mutagenicity) .
  • Structure-Activity Relationships (SAR) : Correlate toxicity with substituents (e.g., fluorine vs. chlorine) using computational models (e.g., ADMET Predictor™) .
  • Dose-Response Studies : Conduct acute toxicity assays in rodent models to establish LD50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.